Ethyl 2-pyrimidinecarboxylate

Vue d'ensemble

Description

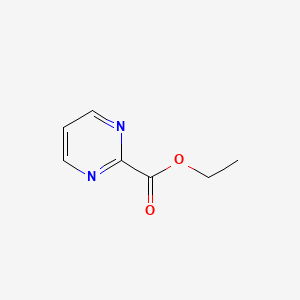

Ethyl 2-pyrimidinecarboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an ethyl ester group attached to the second carbon of the pyrimidine ring. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-pyrimidinecarboxylate typically involves the esterification of 2-pyrimidinecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-pyrimidinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-pyrimidinecarboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride.

Major Products:

Oxidation: 2-pyrimidinecarboxylic acid.

Reduction: 2-pyrimidinemethanol.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Applications De Recherche Scientifique

Ethyl 2-pyrimidinecarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: this compound derivatives are explored for their potential as therapeutic agents in the treatment of various diseases.

Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of ethyl 2-pyrimidinecarboxylate and its derivatives involves interactions with specific molecular targets. For instance, some derivatives may inhibit enzymes involved in DNA replication or repair, leading to antimicrobial or anticancer effects. The exact pathways and targets depend on the specific structure of the derivative and its intended application.

Comparaison Avec Des Composés Similaires

Ethyl 2-pyrimidinecarboxylate can be compared with other pyrimidine derivatives such as:

Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: This compound has a chlorine and a methylthio group, which can alter its reactivity and biological activity.

Mthis compound: The methyl ester variant has different physical and chemical properties compared to the ethyl ester.

2-Pyrimidinecarboxylic acid: The acid form lacks the ester group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific ester group, which can be easily modified to create a wide range of derivatives with diverse applications.

Activité Biologique

Ethyl 2-pyrimidinecarboxylate is a compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a pyrimidine derivative characterized by its ethyl ester functional group. Pyrimidines are known for their broad range of biological activities, making them valuable in pharmaceutical research. The compound has been investigated for its potential applications in treating various diseases, including cancer, inflammation, and infectious diseases.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The following mechanisms have been noted:

- Enzyme Inhibition : this compound has shown potential as an enzyme inhibitor, which can alter metabolic pathways and influence disease progression.

- Receptor Modulation : The compound may modulate receptor activity, impacting cellular signaling processes that are crucial in various physiological and pathological states.

Biological Activities

-

Anticancer Activity :

- This compound has been explored for its ability to inhibit tumor growth. Studies indicate that it can induce apoptosis in cancer cells and inhibit cell proliferation.

- A recent study highlighted its effectiveness against breast and ovarian cancer cell lines, demonstrating significant cytotoxicity at low concentrations (IC50 values in the range of 0.1–100 nM) .

-

Anti-inflammatory Properties :

- The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This makes it a candidate for treating inflammatory diseases such as arthritis .

- Antimicrobial Activity :

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

Research Highlights

- A study conducted on the synthesis of pyrimidine derivatives revealed that modifications to the ethyl ester group can enhance the biological activity of the compound, leading to improved potency against specific targets .

- Another investigation focused on the pharmacological evaluation of novel triazole-pyrimidine hybrids demonstrated enhanced anti-inflammatory and neuroprotective effects compared to their parent compounds .

Propriétés

IUPAC Name |

ethyl pyrimidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-8-4-3-5-9-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFMAAFCQDFHJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879092 | |

| Record name | 2-PYRIMIDINECARBOXYLIC ACID, ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42839-08-7 | |

| Record name | 2-Pyrimidinecarboxylic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042839087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PYRIMIDINECARBOXYLIC ACID, ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.